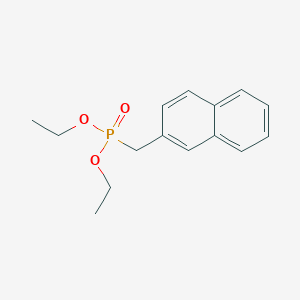

DIETHYL (2-NAPHTYLMETHYL)PHOSPHONATE

Vue d'ensemble

Description

Diethyl (2-naphtylmethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-naphtylmethyl moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Diethyl (2-naphtylmethyl)phosphonate can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide. For instance, diethyl phosphite can react with 2-naphtylmethyl bromide under reflux conditions to yield this compound .

Another method involves the palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl and vinyl halides. This reaction can be performed under microwave irradiation, significantly reducing the reaction time .

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Diethyl (2-naphtylmethyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic conditions.

Major Products

Oxidation: Phosphonic acids.

Reduction: Phosphine oxides.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Phosphonates can be synthesized through various methods, including substitution or phosphonylation reactions . One method involves a transesterification between a diol and diethyl phosphite, followed by a palladium-catalyzed coupling .

Applications in Medicinal Chemistry

α-Aminophosphonate derivatives, which can be derived from diethyl (2-naphthylmethyl)phosphonate, have demonstrated a range of biological activities, including antimicrobial, anti-angiogenic, anticancer, antioxidant, antimalarial, and anti-inflammatory properties .

Antitumor Activity

- α-Aminophosphonates have shown promise as antitumor agents . Researchers have designed and synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, evaluating their antitumor activities against various cancer cell lines, including A549 (human lung adenocarcinoma cell), HeLa (human cervical carcinoma cell), MCF-7 (human breast cancer cell), and U2OS (human osteosarcoma cell) .

Efflux Pump Inhibitors

Diethyl (2-naphthylmethyl)phosphonate has been used in the synthesis of efflux pump inhibitors . These inhibitors can boost the activity of antibiotics against resistant bacteria .

Antimicrobial Resistance (AMR)

- Antimicrobial resistance is a significant public health problem, leading to millions of deaths annually . Efflux pump inhibitors can help combat AMR by preventing bacteria from pumping out antibiotics, increasing the effectiveness of these drugs .

Examples of related research

- Asymmetric Hydrophosphonylation: Chiral dinuclear rare-earth metal complexes have been used to catalyze the asymmetric hydrophosphonylation of α,β-unsaturated ketones, yielding chiral hydrophosphonylation products with high enantiomeric excess .

- Asymmetric 1,4-Addition: Diaminomethylenemalononitrile has been used to catalyze an asymmetric 1,4-addition of phosphonates to trans-crotonophenone and chalcone derivatives, producing chiral γ-ketophosphonates in high yields and enantioselectivities .

Summary Table

Mécanisme D'action

The mechanism of action of diethyl (2-naphtylmethyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the enzyme’s active site .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Diethyl phosphonate

- Dimethyl (2-naphtylmethyl)phosphonate

- Diethyl (2-phenylethyl)phosphonate

Uniqueness

Diethyl (2-naphtylmethyl)phosphonate is unique due to the presence of the 2-naphtylmethyl group, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring selective reactivity and binding affinity .

Activité Biologique

Diethyl (2-naphthylmethyl) phosphonate is a phosphonate compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the synthesis, biological effects, and therapeutic potential of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Synthesis

Diethyl (2-naphthylmethyl) phosphonate is characterized by its phosphonate functional group attached to a diethyl ester and a 2-naphthylmethyl moiety. The general structure can be represented as follows:

The synthesis typically involves the reaction of 2-naphthylmethyl chloride with diethyl phosphite under basic conditions, leading to the formation of the desired phosphonate ester. This method is efficient and yields high purity products suitable for biological testing.

Enzyme Inhibition

Phosphonates, including diethyl (2-naphthylmethyl) phosphonate, are known to act as enzyme inhibitors. They mimic phosphate groups, thereby interfering with enzymes that utilize phosphate substrates. Research has shown that such compounds can inhibit various enzymes, including those involved in metabolic pathways and signal transduction.

- Case Study : A study demonstrated that diethyl (2-naphthylmethyl) phosphonate effectively inhibited the activity of certain serine hydrolases, which are crucial for various physiological processes. The inhibition was characterized by a competitive mechanism, suggesting that the compound binds to the active site of the enzyme.

Antiviral Activity

Phosphonates have been explored for their antiviral properties, particularly against retroviruses and DNA viruses. Diethyl (2-naphthylmethyl) phosphonate has shown promise in preliminary studies as a potential antiviral agent.

- Research Findings : In vitro assays indicated that this compound exhibited significant antiviral activity against HIV-1 by inhibiting reverse transcriptase activity. The mechanism of action involves the incorporation of the phosphonate moiety into viral nucleic acids, disrupting replication.

Immunomodulatory Effects

Recent studies have suggested that diethyl (2-naphthylmethyl) phosphonate may possess immunomodulatory properties. Phosphonates can influence immune responses, making them candidates for therapeutic applications in autoimmune diseases and infections.

- Experimental Evidence : A series of experiments demonstrated that this compound modulates cytokine production in immune cells, enhancing the production of anti-inflammatory cytokines while reducing pro-inflammatory markers. This dual action positions it as a potential therapeutic agent in inflammatory conditions.

Comparative Biological Activity Table

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| Diethyl (2-naphthylmethyl) Phosphonate | Enzyme inhibition | Competitive inhibition at active site |

| Antiviral activity | Inhibition of reverse transcriptase | |

| Immunomodulatory effects | Modulation of cytokine production | |

| Other Phosphonates | Various (antibacterial, antifungal) | Varies by specific compound and target enzyme |

Propriétés

IUPAC Name |

2-(diethoxyphosphorylmethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19O3P/c1-3-17-19(16,18-4-2)12-13-9-10-14-7-5-6-8-15(14)11-13/h5-11H,3-4,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKUMHFGGEGJHLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC2=CC=CC=C2C=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70455164 | |

| Record name | Phosphonic acid, (2-naphthalenylmethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57277-25-5 | |

| Record name | Phosphonic acid, (2-naphthalenylmethyl)-, diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70455164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.